N-(3-Methoxyphenyl)-N'-methylurea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-9(12)11-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWVAZNHXLHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879526 | |
| Record name | UREA, N-(3-METHOXYPHENYL)-N'-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-98-9 | |
| Record name | UREA, N-(3-METHOXYPHENYL)-N'-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(M-ANISYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Selectivity and Reaction Dynamics
KNCO exhibits preferential reactivity toward aromatic amines over aliphatic amines due to resonance stabilization of the intermediate. In a mixture of 3-methoxyaniline and methylamine, the aromatic amine reacts first, forming 3-methoxyphenylurea. Subsequent introduction of methylamine at elevated temperatures (60°C) facilitates displacement of the second amine group, yielding the target compound. This stepwise approach minimizes side products like symmetrical ureas.
Optimization of Reaction Conditions
Yields exceeding 85% are achieved with a 1:1.2 molar ratio of KNCO to 3-methoxyaniline, followed by a 10% excess of methylamine. Aqueous conditions simplify purification: the product precipitates upon acidification (pH 4–5) and is filtered, avoiding chromatographic methods. Scalability is confirmed at the 100-gram scale, with purity >98% (HPLC).
Isocyanate-Mediated Coupling Using Methyl Isocyanate
Direct coupling of 3-methoxyaniline with methyl isocyanate (MeNCO) is a high-yielding but hazardous method due to MeNCO’s toxicity.
Alternatives to Phosgene Derivatives
Triphosgene serves as a safer carbamoylating agent. Reacting 3-methoxyaniline with triphosgene generates 3-methoxyphenyl carbamoyl chloride, which subsequently reacts with methylamine. This two-step process achieves 78% yield but introduces chloride byproducts, necessitating aqueous washes.
Curtius Rearrangement for Urea Synthesis
The Curtius rearrangement converts acyl azides to isocyanates, which then react with amines. For this compound, 3-methoxybenzoyl azide is thermally decomposed to 3-methoxyphenyl isocyanate, followed by methylamine addition.
Challenges in Intermediate Stability
3-Methoxyphenyl isocyanate is prone to hydrolysis, requiring anhydrous conditions and inert atmospheres. Yields are moderate (65–70%), with silica gel chromatography needed to isolate the product.
Comparative Analysis of Synthetic Routes
*Theoretical projection based on analogous syntheses.
Industrial and Environmental Considerations
The KNCO method stands out for its water-based system and minimal waste, aligning with green chemistry principles . Conversely, MeNCO and triphosgene routes generate toxic byproducts, requiring costly disposal.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N-(3-Methoxyphenyl)-N'-methylurea serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new compounds with potential pharmacological applications .
Biology
Research has indicated that MET exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that MET can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : MET has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism involves interaction with specific cellular targets, potentially leading to novel cancer therapies .
Medicine
The compound has been studied for its role as a serotonin receptor antagonist, particularly targeting the 5-HT2A receptor. This activity suggests potential applications in treating psychiatric disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing agrochemicals and other commercial products .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of MET on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, MET was found to modulate serotonin levels in animal models, leading to improved cognitive function. This suggests its potential application in treating cognitive decline associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N-(3-Methoxyphenyl)-N’-ethylurea
- N-(3-Methoxyphenyl)-N’-phenylurea
- N-(3-Methoxyphenyl)-N’-propylurea
Comparison: N-(3-Methoxyphenyl)-N’-methylurea is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study.
Biological Activity
N-(3-Methoxyphenyl)-N'-methylurea is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 196.22 g/mol
- CAS Number : 23138-98-9
The compound features a methoxy group attached to a phenyl ring, which is significant for its biological activity due to its ability to engage in hydrogen bonding and van der Waals interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes. The urea moiety allows for the formation of hydrogen bonds with target proteins, modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, studies have shown that derivatives of similar urea compounds possess enhanced antibacterial activity due to their structural characteristics that improve interaction with microbial cell membranes .
Case Studies
- HER2-Positive Gastric Cancer : A study investigated the effects of various compounds on HER2-positive gastric cancer cell lines (NCI-N87). Among these compounds, this compound demonstrated a moderate inhibitory effect on cell proliferation and induced apoptosis in a concentration-dependent manner .
- Vinblastine Analogues : In a series of experiments involving vinblastine analogues, compounds similar to this compound exhibited enhanced activity against tumor cells. Specifically, certain derivatives showed IC50 values significantly lower than vinblastine itself, indicating strong potential as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the urea and phenyl groups can significantly influence the biological activity of this compound. For instance, substituents on the phenyl ring can enhance or diminish potency against cancer cell lines . The presence of electron-donating or electron-withdrawing groups on the phenyl ring was found to be well tolerated, impacting the overall efficacy of the compound.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
